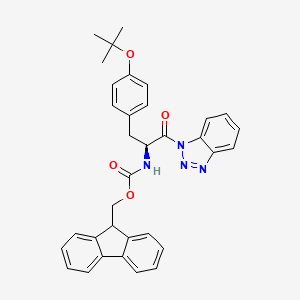

Fmoc-Tyr(tBu)-Bt

描述

The Fmoc-Tyr(tBu)-Bt is a derivative used in the solid-phase synthesis of peptides, particularly those containing phosphorylated tyrosine residues. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in peptide synthesis to protect the amino group during the coupling of amino acids. The tBu (tert-butyl) group is commonly used to protect the phosphate group on the tyrosine side chain, making the Fmoc-Tyr(tBu)-Bt a suitable derivative for the synthesis of phosphopeptides .

Synthesis Analysis

The synthesis of Fmoc-Tyr(tBu)-Bt involves a three-step procedure that includes the protection of the carboxyl group, phosphorylation of the tyrosyl hydroxyl group, and the removal of the protective group. The preferred derivative for Fmoc solid-phase peptide synthesis is the t-butylphosphate-protected derivative, as it affords high purity phosphopeptides with minimal contamination from tyrosine-containing peptides. This derivative is synthesized using a 'phosphite-triester' phosphorylation method, which provides a reliable and efficient route for the preparation of phosphotyrosine-containing peptides .

Molecular Structure Analysis

The molecular structure of Fmoc-Tyr(tBu)-Bt is characterized by the presence of the Fmoc protective group attached to the amino group of tyrosine, and the tBu groups attached to the phosphate moiety on the tyrosine side chain. This structure is specifically designed to be stable under the conditions of solid-phase peptide synthesis, allowing for the incorporation of phosphorylated tyrosine residues into peptides without premature deprotection or side reactions .

Chemical Reactions Analysis

In the context of solid-phase peptide synthesis, Fmoc-Tyr(tBu)-Bt undergoes specific chemical reactions. The Fmoc group is removed under basic conditions, typically using piperidine or DBU, to expose the amino group for peptide bond formation. The tBu-protected phosphate group remains intact during the coupling reactions and is only deprotected after the peptide synthesis is complete. This selective deprotection strategy is crucial for the successful synthesis of phosphopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-Tyr(tBu)-Bt are tailored to its role in peptide synthesis. The protective groups confer solubility in organic solvents, which is necessary for solid-phase synthesis. The stability of the Fmoc group under acidic conditions and its cleavability under basic conditions allow for sequential amino acid coupling. The tBu groups protect the phosphate moiety during synthesis and can be removed afterward without affecting the integrity of the peptide. These properties make Fmoc-Tyr(tBu)-Bt a valuable reagent in the synthesis of peptides, especially those with post-translational modifications such as phosphorylation .

科学研究应用

肽合成和修饰:

- Fmoc-Tyr(tBu)-Bt 已用于含酪氨酸肽的合成中,由于其对酪氨酸酶作用的抵抗性,在肽库筛选最佳蛋白酪氨酸磷酸酶底物方面提供了优势 (Gopishetty 等,2008)。

- 它还参与了开发用于高度功能化螺聚体的自动合成的方法保护 bis-氨基酸,有助于合成多样且复杂的肽结构 (Xie 等,2022)。

固相肽合成 (SPPS):

- Fmoc-Tyr(tBu)-Bt 在磷酸肽的固相合成中起着至关重要的作用,在生产高纯度磷酸肽方面显示出功效 (Valerio 等,1995)。

- 它还用于含天冬氨酸肽的 Fmoc SPPS 中,最大程度地减少天冬酰亚胺的形成,这是肽合成中常见的挑战 (Behrendt 等,2015)。

肽合成中的环境考虑:

- 对 Fmoc/tBu 固相肽合成(Fmoc-Tyr(tBu)-Bt 通常用于其中)的绿色化研究重点是通过利用更绿色的溶剂来减少环境影响 (Al Musaimi 等,2020)。

自组装和材料科学:

- Fmoc-Tyr(tBu)-Bt 已被研究其形成明确形态(如纤维和球形结构)的能力,表明其在材料科学和纳米技术中的潜力 (Gour 等,2021)。

新型合成策略的开发:

- 该化合物已成为新方法的关键,例如开发用于溶液相肽合成的新的苄基型 GAP 保护基,无需色谱和重结晶 (Seifert 等,2016)。

先进疗法和药物开发:

- 它还用于碘-131 D-氨基酸 YYK 肽等治疗剂的合成和生物分布研究,用于标记抗 CD20 抗体,说明其在开发放射免疫治疗剂中的作用 (Sadri 等,2009)。

作用机制

Target of Action

Fmoc-Tyr(tBu)-Bt, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is primarily used in Fmoc solid-phase peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It is used to introduce tyrosine amino-acid residues into these chains .

Mode of Action

Fmoc-Tyr(tBu)-Bt interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The Fmoc group of Fmoc-Tyr(tBu)-Bt is removed during the synthesis process, allowing the Tyr(tBu)-Bt part to be incorporated into the peptide chain .

Biochemical Pathways

Fmoc-Tyr(tBu)-Bt is involved in the biochemical pathway of peptide synthesis . When it is incorporated into a peptide chain, it can affect the structure and function of the resulting peptide. The downstream effects depend on the specific peptide that is being synthesized .

Result of Action

The result of Fmoc-Tyr(tBu)-Bt’s action is the successful incorporation of a tyrosine residue into a peptide chain . This can have various molecular and cellular effects depending on the specific peptide that is being synthesized .

Action Environment

The action, efficacy, and stability of Fmoc-Tyr(tBu)-Bt can be influenced by various environmental factors. For example, the conditions of the peptide synthesis process, such as the temperature and pH, can affect its efficiency and the quality of the resulting peptide .

安全和危害

未来方向

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIHIZJNLXMTHT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649513 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(tBu)-Bt | |

CAS RN |

1126433-42-8 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)